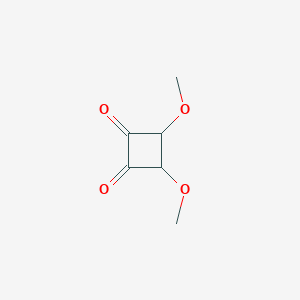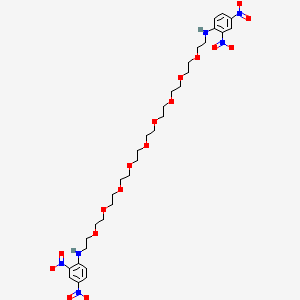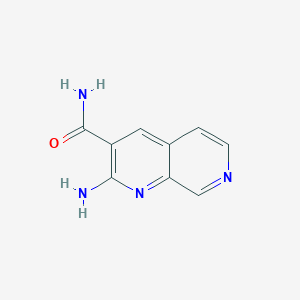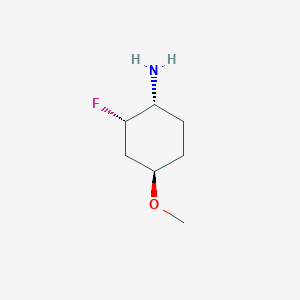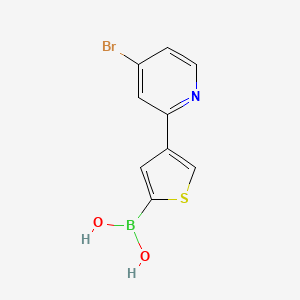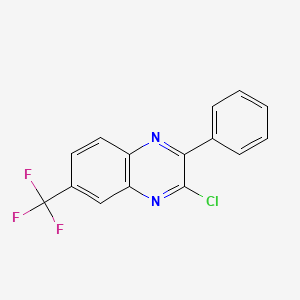
5-Butyl-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-2(3H)-furanone: is an organic compound belonging to the furanone family It is characterized by a furan ring substituted with a butyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2(3H)-furanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butyl-substituted acetylenes with nucleophiles in the presence of catalysts like mercury (II) acetate . The reaction conditions, such as temperature and solvent polarity, are optimized to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is scaled up to ensure high yield and purity of the compound, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 5-Butyl-2(3H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanone derivatives.
Reduction: Reduction reactions can convert the furanone ring to more saturated structures.
Substitution: The butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and organometallic compounds facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted furanones, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Chemistry: 5-Butyl-2(3H)-furanone is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: In biological research, this compound is studied for its potential bioactive properties. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is utilized in the production of fragrances and flavoring agents due to its distinct aroma.
Mecanismo De Acción
The mechanism of action of 5-Butyl-2(3H)-furanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparación Con Compuestos Similares
2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyl: Known for its stability and resistance to reduction.
2-Aryl-5-butyl-1,3,4-oxadiazoles: Exhibits strong luminescence and is used in OLEDs.
5-Butyl-2-(4-methylphenyl)-1,3,4-oxadiazole: Prepared via interaction with trimethyl orthovalerate.
Uniqueness: 5-Butyl-2(3H)-furanone stands out due to its furanone ring structure, which imparts unique chemical properties and reactivity
Propiedades
Número CAS |
31450-61-0 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
5-butyl-3H-furan-2-one |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-7-5-6-8(9)10-7/h5H,2-4,6H2,1H3 |
Clave InChI |
QTLGKYQQIZFPIE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


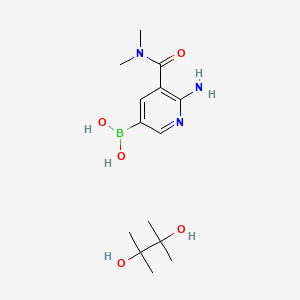
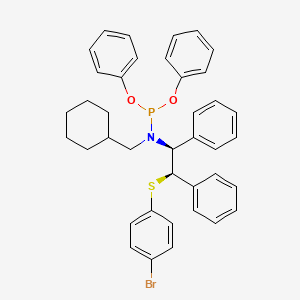
![Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-](/img/structure/B14069893.png)
